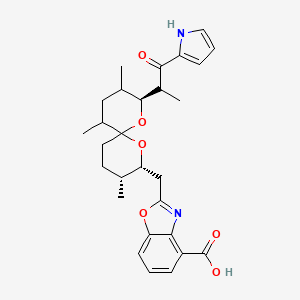
Cezomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cezomycin, also known as this compound, is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosynthesis and Modification
Cezomycin serves as a precursor to calcimycin, another significant polyether antibiotic. Recent studies have demonstrated that this compound undergoes postsynthetic modification to form calcimycin through the action of the CalC protein, which activates this compound to its CoA ester form. This process is critical for understanding the biosynthetic pathways of these compounds and their potential therapeutic applications .
Key Findings:
- Biosynthetic Pathway : this compound is modified to calcimycin, indicating a shared biosynthetic relationship.
- Enzymatic Role : The CalC protein facilitates this conversion, suggesting avenues for enhancing production through genetic manipulation of S. chartreusis.
Ion Transport Mechanism
This compound functions as a divalent cation ionophore, capable of binding and transporting ions such as calcium, magnesium, manganese, and iron. This property is particularly valuable in studies related to ion homeostasis and cellular signaling mechanisms.
Applications:
- Calcium Signaling : this compound has been utilized to investigate calcium signaling pathways in various human health conditions, including cardiovascular diseases and neurodegenerative disorders.
- Ion Flux Modulation : Its ability to influence ion flux makes it a candidate for research into therapies aimed at correcting ion imbalances in cells .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria and fungi. This characteristic positions it as a potential lead compound for developing new antibiotics.
Research Highlights:
- Inhibition Studies : this compound has demonstrated efficacy in inhibiting bacterial growth in various assays, making it a candidate for further development in antimicrobial therapies.
- Phenotypic Drug Discovery : Machine learning approaches have been employed to identify this compound's mechanism of action compared to established antibiotics, enhancing our understanding of its potential as a novel therapeutic agent .
Cancer Research
Emerging evidence suggests that this compound may play a role in cancer treatment due to its ability to induce apoptosis in cancer cells. Studies indicate that this compound can inhibit ATPase activity and affect intracellular signaling pathways linked to cell death.
Case Studies:
- Colon Cancer : Research has shown that this compound can reduce the metastatic potential of human colon cancer cells, indicating its potential as an adjunct treatment in oncology.
- Mechanistic Insights : Investigations into how this compound influences apoptosis pathways could lead to the development of new cancer therapies targeting similar mechanisms .
Data Table
The following table summarizes key biochemical parameters associated with this compound's activity:
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Km (μM) | 190 ± 25 |
| kcat (min−1) | 3.98 ± 0.12 |
| kcat/Km (M−1s−1) | 349 |
Propriétés
Numéro CAS |
83874-22-0 |
|---|---|
Formule moléculaire |
C28H34N2O6 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[[(2S,8R,9R)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-15-10-11-28(17(3)13-16(2)26(36-28)18(4)25(31)20-8-6-12-29-20)35-22(15)14-23-30-24-19(27(32)33)7-5-9-21(24)34-23/h5-9,12,15-18,22,26,29H,10-11,13-14H2,1-4H3,(H,32,33)/t15-,16?,17?,18?,22-,26+,28?/m1/s1 |
Clé InChI |
SFAOBXUZYBPOKX-KBVPZPMPSA-N |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |
SMILES isomérique |
C[C@@H]1CCC2(C(CC([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C=CC=C5O4)C(=O)O |
SMILES canonique |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |
Synonymes |
cezomycin demethylamino A23187 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















